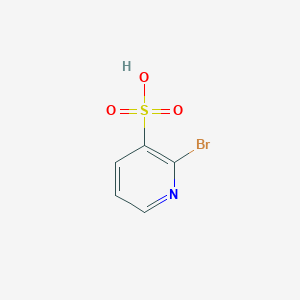
3,3'-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, methoxy groups, and sulfonic acid groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid typically involves the reaction of 3-methoxy-p-phenylenediamine with carbonyl compounds under specific conditions. The reaction is carried out in the presence of an oxidizing agent to form the azo linkage. The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox reactions.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and sulfonating agents like sulfuric acid. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid involves its interaction with specific molecular targets and pathways. The azo groups can participate in redox reactions, while the sulfonic acid groups can form strong ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Carbonylbis(imino(4-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-ethoxy-p-phenylene)azo))bis(benzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(3-methoxy-m-phenylene)azo))bis(benzenesulphonic) acid
Uniqueness
What sets 3,3’-(Carbonylbis(imino(3-methoxy-p-phenylene)azo))bis(benzenesulphonic) acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This compound’s combination of methoxy, azo, and sulfonic acid groups allows for a wide range of chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
25712-08-7 |
|---|---|
Molekularformel |
C27H24N6O9S2 |
Molekulargewicht |
640.6 g/mol |
IUPAC-Name |
3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C27H24N6O9S2/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40) |
InChI-Schlüssel |
LARRMQDVFRFBIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)




![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)





